molecular formula C9H14N2O6S B8674278 Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate

Cat. No. B8674278
M. Wt: 278.28 g/mol
InChI Key: MFJZLDDDGMCHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate is a useful research compound. Its molecular formula is C9H14N2O6S and its molecular weight is 278.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H14N2O6S

Molecular Weight

278.28 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate;sulfuric acid

InChI

InChI=1S/C9H12N2O2.H2O4S/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;1-5(2,3)4/h5-6H,2-4H2,1H3,(H,10,11);(H2,1,2,3,4)

InChI Key

MFJZLDDDGMCHTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)NC=N2.OS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an autoclave 40.0 g of methyl benzimidazole-5-carboxylate sulfate was dissolved in 600 ml of acetic acid and hydrogenation was carried out at 80° C. for 5 hours under 60 atms using 11 g of 10% palladium carbon as a catalyst. After the catalyst was filtered off, the mother liquor was concentrated under reduced pressure, 41.0 g (yield, 101%) of oily methyl 4,5,6,7-tetrahydrobenzimidazole-5-carboxylate sulfate was obtained. ##STR39##
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
11 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.